N-(4-chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea
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Overview
Description
N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a nitrothiazolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea typically involves the reaction of 4-chloroaniline with 5-nitro-2-thiazolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-chlorophenyl)-N’-(5-amino-1,3-thiazol-2-yl)urea.
Reduction: Formation of N-(4-chlorophenyl)-N’-(5-amino-1,3-thiazol-2-yl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)thiourea: Similar structure but with a thiourea moiety instead of urea.
N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)carbamate: Similar structure but with a carbamate moiety instead of urea.
Uniqueness
N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
N-(4-chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C10H6ClN3O3S
- Molecular Weight : 273.69 g/mol
- CAS Number : 321574
- Structure : The compound features a thiazole ring substituted with a nitro group and a chlorophenyl moiety, contributing to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound.
Case Study 1: Antitumor Activity
A study assessed the antitumor activity of various thiazole derivatives, including this compound. The results indicated that it exhibited significant cytotoxic effects against several cancer cell lines:
- Cell Lines Tested :
- A549 (lung adenocarcinoma)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The compound demonstrated IC50 values ranging from 10 µM to 30 µM across these cell lines, indicating potent antiproliferative effects compared to control groups .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Case Study 2: Antibacterial and Antifungal Activity
In a broad-spectrum antimicrobial study, this compound was tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of 31.25 to 62.5 µg/mL for bacterial strains, showcasing its potential as an antibacterial agent . Furthermore, it exhibited antifungal activity against Candida albicans with an MIC of 40 µg/mL.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells through mitochondrial pathways.
- Antimicrobial Mechanism : The nitro group is thought to play a crucial role in disrupting bacterial cell wall synthesis and function.
Structure-Activity Relationship (SAR)
Studies have highlighted the importance of specific structural features for enhancing biological activity:
- The presence of the chlorophenyl moiety is critical for cytotoxicity.
- Variations in substituents on the thiazole ring significantly affect both anticancer and antimicrobial potency.
Summary Table of Biological Activities
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3S/c11-6-1-3-7(4-2-6)13-9(16)14-10-12-5-8(19-10)15(17)18/h1-5H,(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVRQHTZNIMPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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